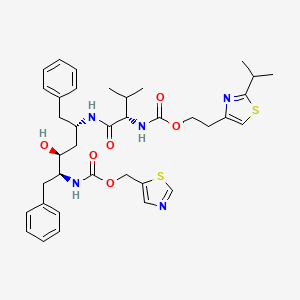
12-Oxa-2,7,10-triazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Oxa-2,7,10-triazatetradecanoic acid, 4-hydroxy-9-(1-methylethyl)-14-(2-(1-methylethyl)-4-thiazolyl)-8,11-dioxo-3,6-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (3S-(3R*,4R*,6R*,9R*))- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the formation of the core structure, followed by the introduction of functional groups through various organic reactions such as alkylation, acylation, and cyclization. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and rings, such as:
- 12-Oxa-2,7,10-triazatetradecanoic acid derivatives
- Thiazole-containing compounds
- Ester-linked molecules with hydroxyl and phenyl groups
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which could confer unique chemical properties and biological activities not found in other similar compounds.
Propriétés
Numéro CAS |
165315-20-8 |
|---|---|
Formule moléculaire |
C37H47N5O6S2 |
Poids moléculaire |
721.9 g/mol |
Nom IUPAC |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl N-[(2S)-1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C37H47N5O6S2/c1-24(2)33(42-37(46)47-16-15-28-22-49-35(40-28)25(3)4)34(44)39-29(17-26-11-7-5-8-12-26)19-32(43)31(18-27-13-9-6-10-14-27)41-36(45)48-21-30-20-38-23-50-30/h5-14,20,22-25,29,31-33,43H,15-19,21H2,1-4H3,(H,39,44)(H,41,45)(H,42,46)/t29-,31-,32-,33-/m0/s1 |
Clé InChI |
XKWQGXFQDDMTNZ-BBXFGWPUSA-N |
SMILES isomérique |
CC(C)C1=NC(=CS1)CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
SMILES canonique |
CC(C)C1=NC(=CS1)CCOC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



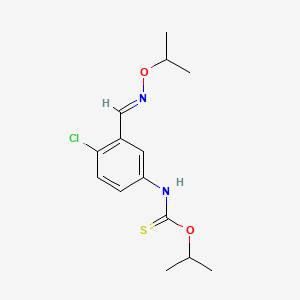
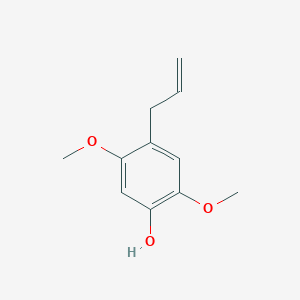
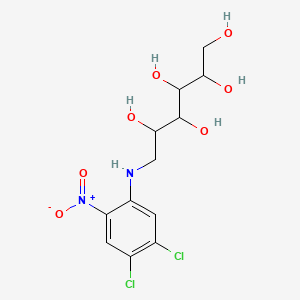
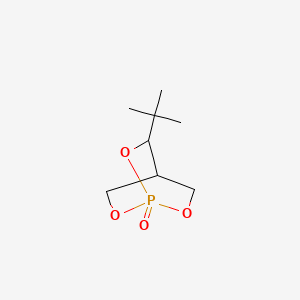
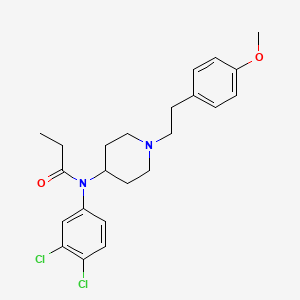
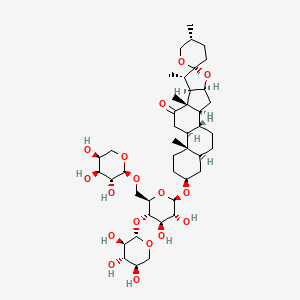


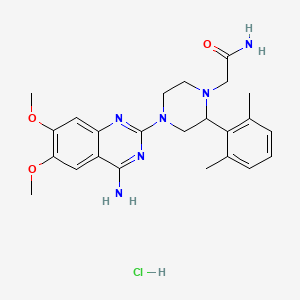

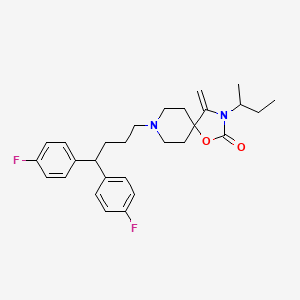
![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)

